3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-(pyridin-2-ylmethyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-12-11-10(5-3-7-15-11)16-13(19)17(12)8-9-4-1-2-6-14-9/h1-7H,8H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQMOZSIIZITEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=N3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Cyclization of Pyrimidine Derivatives
Method Overview:
This approach involves cyclization of appropriately substituted pyrimidine precursors, often starting from 4-aminopyrimidine derivatives, with the addition of pyridine fragments to form the fused heterocycle.
- The synthesis typically begins with 4-aminopyrimidines reacting with aldehydes or α,β-unsaturated ketones, leading to cyclization and formation of the fused pyridopyrimidine core.
- A common route involves electrophilic attack at the 5-position of the pyrimidine ring, followed by intramolecular cyclization to generate the pyrido[3,2-d]pyrimidine system.
4-Aminopyrimidine + Aldehyde or α,β-unsaturated ketone → Cyclization → 3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
- High regioselectivity and yields under controlled conditions.
- Suitable for synthesizing various derivatives by modifying the starting pyrimidine or aldehyde components.
Multi-step Synthesis from Pyridine and Pyrimidine Precursors
Method Overview:
This strategy involves constructing the heterocyclic core through stepwise reactions, including nucleophilic substitutions, condensations, and cyclizations.
- One notable method involves the synthesis of 6-aminouracil derivatives, followed by condensation with substituted malondialdehyde or similar compounds, leading to fused heterocyclic systems.
- For example, the reductive condensation of 6-cyano-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine with aromatic amines, followed by methylation, yields the target compound.
- The method allows for structural diversity by varying substituents on the aromatic or heterocyclic components.
- Reaction conditions are typically refluxing in organic solvents like ethanol or acetic acid.
One-pot Multicomponent Reactions (MCRs)
Method Overview:
Recent advances favor one-pot multicomponent reactions, combining 4-aminopyrimidines, aldehydes, and active methylene compounds under thermal, microwave, or ultrasonic conditions.
- Tu et al. demonstrated the synthesis of pyrido[2,3-d]pyrimidines via one-pot condensation of aldehydes, tetrahydrofuran-2,4-dione, and 2,6-diaminopyrimidin-4(3H)-one under ultrasonic irradiation, achieving high yields in short reaction times.
- This method benefits from operational simplicity, reduced reaction steps, and environmentally friendly conditions.
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Microwave-assisted | 20-30 min, no catalyst | 94% | |
| Ultrasonic irradiation | 20-30 min, no catalyst | High |
- Rapid synthesis with high purity.
- Suitable for combinatorial chemistry and library generation.
Heterocyclic Fusion via Intramolecular Cyclization
Method Overview:
This involves intramolecular cyclization of precursor molecules with suitable functional groups, such as propionyl derivatives or amino acids, to form the fused heterocycle.
- Cyclization of aliphatic propionyl derivatives of pyrimidines under thermal or microwave conditions yields partially aromatic pyridopyrimidines.
- For example, cyclization of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine under high-temperature conditions produces the target compound.
Catalytic and Microwave-Assisted Syntheses
Method Overview:
Catalysis and microwave irradiation significantly improve reaction efficiency and yields.
- Heterogeneous catalysts like silica-supported acids or bases facilitate cyclization reactions at lower temperatures.
- Microwave irradiation accelerates multi-step reactions, reducing reaction times from hours to minutes and improving yields.
Reaction Data Summary:
| Method | Conditions | Advantages | Reference |
|---|---|---|---|
| Catalytic | Acid/base catalysts at reflux | Higher yields, selectivity | |
| Microwave | 20-30 min, no catalyst | Rapid, eco-friendly |
Summary Table of Preparation Methods
Biological Activity
3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 1105192-08-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrido[3,2-d]pyrimidine core with a pyridin-2-ylmethyl substituent. Its molecular formula is with a molecular weight of 254.24 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 3-(pyridin-2-ylmethyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
| Molecular Formula | C₁₃H₁₀N₄O₂ |
| Molecular Weight | 254.24 g/mol |
| InChI Key | AEQMOZSIIZITEN-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the condensation of 2-aminopyridine with an aldehyde or ketone under specific reaction conditions to yield the target compound .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study involving triple-negative breast cancer models (4T1), the compound showed promising tumor growth inhibition (TGI = 73.6%) when administered at a dosage of 50 mg/kg .
The biological activity is primarily attributed to its ability to inhibit specific enzymes involved in tumor progression. Research indicates that derivatives of this compound can act as potent inhibitors of CD73, an enzyme linked to tumor immune evasion. The inhibition of CD73 enhances the infiltration of immune cells into tumors, thereby promoting antitumor immunity .
Pharmacokinetics
Pharmacokinetic studies reveal that compounds similar to this compound exhibit favorable metabolic stability and bioavailability. For instance, one derivative demonstrated a half-life () of approximately 3.37 hours and a bioavailability () of about 50.24% in rat models .
Study on CD73 Inhibition
A notable study focused on derivatives acting as CD73 inhibitors demonstrated their ability to significantly reduce tumor growth in vivo while showing minimal cytotoxic effects on normal tissues. These findings suggest that such compounds could be developed into targeted cancer therapies .
Immunological Impact
In another investigation, the administration of CD73 inhibitors derived from this chemical framework led to increased immune cell activity within tumors. This suggests that enhancing immune responses through targeted inhibition may represent a viable therapeutic strategy for treating cancers with poor prognosis .
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Pyridopyrimidine Derivatives
Notes:
Table 2: Bioactivity of Pyridopyrimidine Analogs
Notes:
Q & A
Basic: What are the key synthetic routes for pyrido[3,2-d]pyrimidine-2,4-dione derivatives, and how can they be adapted for 3-(pyridin-2-ylmethyl) substitution?
The synthesis of pyrido[3,2-d]pyrimidine-2,4-dione derivatives typically involves cyclization and alkylation steps. For example:
- Cyclization : Reacting aminopyrimidine precursors with carbonyl reagents (e.g., DMF/POCl₃ for formylation) to form the pyridopyrimidine core .
- Alkylation : Introducing substituents like pyridin-2-ylmethyl via nucleophilic substitution or Mannich reactions. For instance, alkylation with pyridin-2-ylmethyl halides in the presence of bases (e.g., K₂CO₃) in DMF .
- Optimization : Adjust reaction time (e.g., 6–24 hours) and temperature (60–100°C) to improve yields, which can vary from 42% to 78% depending on steric and electronic effects of substituents .
Advanced: How can computational methods (e.g., DFT) guide the design of pyrido[3,2-d]pyrimidine derivatives with enhanced bioactivity?
- Electronic Structure Analysis : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts HOMO-LUMO gaps (3.91–4.10 eV), correlating with charge-transfer interactions and reactivity. Lower gaps may enhance binding to biological targets like kinases .
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (pyrimidine N atoms) and electrophilic (carbonyl groups) sites for rational functionalization .
- Docking Studies : Simulate interactions with enzyme active sites (e.g., eEF-2K or adenosine kinase) to prioritize substituents that improve binding affinity .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing pyrido[3,2-d]pyrimidine-2,4-diones?
- 1H/13C NMR : Confirm regiochemistry of substituents. For example, pyridin-2-ylmethyl protons appear as a triplet (δ 4.5–5.0 ppm) due to coupling with adjacent CH₂ groups .
- X-ray Diffraction : Resolve dihedral angles (e.g., 88.2° between pyridopyrimidine and benzene rings) and intermolecular interactions (C–H⋯O/N hydrogen bonds, π–π stacking) that influence crystal packing and stability .
- LCMS/HRMS : Verify molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .
Advanced: How can structural contradictions in biological activity data be resolved for pyridopyrimidine derivatives?
- SAR Analysis : Compare substituent effects across analogs. For example, bulky groups (e.g., cyclopropyl) may reduce eEF-2K inhibition due to steric hindrance, while electron-withdrawing groups (e.g., F) enhance kinase binding .
- Crystallography : Resolve binding modes. Pyridin-2-ylmethyl substituents may adopt conformations that block ATP-binding pockets in kinases, as seen in edge-to-face π–π stacking (centroid distance: 3.06 Å) .
- Enzyme Assays : Use kinetic studies (e.g., IC₅₀ values) to distinguish competitive vs. non-competitive inhibition mechanisms .
Basic: What are the primary biological targets of pyrido[3,2-d]pyrimidine-2,4-diones in therapeutic research?
- Kinase Inhibition : Derivatives inhibit eEF-2K (implicated in cancer cell survival) and adenosine kinase (anti-inflammatory targets) via ATP-competitive binding .
- Antimicrobial Activity : Thienopyrimidine analogs show activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) by disrupting cell wall synthesis .
- DNA Interaction : Pyrimidine-dione cores mimic nucleobases, interfering with viral replication or DNA repair pathways .
Advanced: How do intermolecular interactions in pyridopyrimidine crystals influence physicochemical properties?
- Hydrogen Bonding : C–H⋯O/N interactions (2.8–3.2 Å) stabilize 3D networks, improving thermal stability (TGA decomposition >250°C) .
- π–π Stacking : Edge-to-face interactions (3.06–3.10 Å) enhance solubility in polar solvents (e.g., DMSO) by reducing crystal lattice energy .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor planar conformations, critical for crystallinity and reproducibility .
Basic: How to optimize reaction conditions for high-yield synthesis of pyridin-2-ylmethyl derivatives?
- Base Selection : Use K₂CO₃ or Et₃N in DMF to deprotonate NH groups and facilitate alkylation .
- Temperature Control : Maintain 80–100°C for cyclization to avoid side reactions (e.g., over-oxidation) .
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >90% purity .
Advanced: What strategies address low bioavailability in pyridopyrimidine-based drug candidates?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the pyridin-2-ylmethyl position to enhance solubility .
- Lipinski’s Rule Compliance : Modify substituents to maintain molecular weight <500 Da and logP <5 .
- Caco-2 Permeability Assays : Screen analogs for intestinal absorption (Papp >1×10⁻⁶ cm/s) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
